Regioisomeric Protecting-Group Architecture: 1-Boc-9-oxa vs. 9-Boc-1-oxa Determines Access to Validated sEH and MmpL3 Inhibitor Scaffolds
The target compound bears the Boc protecting group at the 1-aza position and the ether oxygen at the 9-oxa position. Its direct regioisomer—tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS 1824139-37-8)—reverses this arrangement, placing Boc at the 9-aza position. This distinction is not cosmetic: the 1-oxa-9-azaspiro[5.5]undecane scaffold (accessed by Boc deprotection of the target compound) is the validated core for sub-nanomolar soluble epoxide hydrolase (sEH) inhibitors and sub-micromolar MmpL3 antitubercular agents [1][2]. The regioisomer's 9-aza-1-oxa architecture has no equivalent literature validation for these targets and presents different exit-vector geometry for library synthesis . The parent 9-oxa-1-azaspiro[5.5]undecane scaffold (CAS 53702-82-2) lacks the ketone handle entirely, limiting diversification options to amine-only modifications .
| Evidence Dimension | Identity of validated downstream pharmacophore scaffolds accessible from building block |
|---|---|
| Target Compound Data | 1-oxa-9-azaspiro[5.5]undecane core (post-Boc deprotection): validated sEH inhibitor scaffold, IC₅₀ = 4.99 ± 0.18 nM (eutomer (+)-22); validated MmpL3 inhibitor scaffold, MIC = 0.206 μM vs. M. tuberculosis H37Rv |
| Comparator Or Baseline | Regioisomer (CAS 1824139-37-8, 9-Boc-1-oxa architecture): no equivalent published target validation. Unprotected parent 9-oxa-1-azaspiro[5.5]undecane (CAS 53702-82-2): lacks 5-oxo ketone; diversification limited to amine coupling only |
| Quantified Difference | Target provides dual orthogonal handles (1-NH after Boc removal + 5-ketone) enabling ≥2 sequential diversification steps vs. single-handle alternatives; scaffold validated at IC₅₀ 4.99 nM (sEH) and MIC 0.206 μM (MmpL3) |
| Conditions | sEH inhibition: biochemical assay using recombinant human sEH C-terminal domain. MmpL3 inhibition: culture broth MIC determination against M. tuberculosis H37Rv strain |
Why This Matters
Selecting the 1-Boc-9-oxa regioisomer ensures that any elaborated library retains the precise regioisomeric configuration of literature-validated pharmacophores, avoiding the risk of synthesizing inactive 9-aza-1-oxa isomers that have no published target activity.
- [1] Lukin, A.; Kramer, J.; Hartmann, M.; et al. Discovery of polar spirocyclic orally bioavailable urea inhibitors of soluble epoxide hydrolase. Bioorg. Chem. 2018, 80, 655–667. DOI: 10.1016/j.bioorg.2018.07.014. PMID: 30059891. View Source
- [2] Komarova, K. Y.; Lukin, A. Y.; Vinogradova, L. V.; et al. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chem. Heterocycl. Compd. 2024, 60 (5–6), 245–250. DOI: 10.1007/s10593-024-03328-w. View Source
